3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-bromophenyl group at position 3 and a phenyl group at position 1.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3/c23-16-12-10-15(11-13-16)21-19-14-24-20-9-5-4-8-18(20)22(19)26(25-21)17-6-2-1-3-7-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNYETAIWWCDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the Suzuki-Miyaura coupling reaction can be employed to form the carbon-carbon bonds necessary for the quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions that can be easily scaled up while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
Scientific Research Applications
3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers and Substitution Patterns
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (Compound 9b)
- Structure : Bromophenyl group at position 2 instead of 3.
- Synthesis : Prepared via reductive cyclization of nitro intermediates, yielding a light yellow solid with a melting point of 147–148°C .
- No direct activity data are reported, but IR spectra (C=N stretch at 1605 cm⁻¹) suggest similar electronic properties .
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Structure: Bromine at position 8 of the quinoline core, with a p-tolyl group at position 1.
- Synthesis : Derived from multi-component reactions using L-proline catalysis .
- Key Differences: Bromine on the quinoline ring may interfere with π-stacking interactions in biological targets compared to aryl-substituted bromine. Cytotoxicity data are unavailable, but similar synthetic routes suggest comparable stability .
Derivatives with Varied Aryl Substituents
3-(4-Ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline (C350-0808)
- Structure : Ethoxyphenyl at position 3, with difluoro substituents at positions 6 and 6.
- Key Differences : Ethoxy and fluorine substituents enhance lipophilicity and metabolic resistance compared to bromophenyl. The difluoro groups may improve membrane permeability .
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Structure : Chlorophenyl at position 1, methoxyphenyl at position 3, and fluorine at position 7.
- Activity : Demonstrated moderate anti-inflammatory activity (IC₅₀ ~1–10 µM) but higher cytotoxicity (cell survival <50% at 10 µM) .
- Key Differences : Methoxy and chloro groups introduce electron-donating and withdrawing effects, respectively, which may synergize or antagonize target binding compared to bromophenyl .
Anti-Inflammatory Pyrazolo[4,3-c]quinolines
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i)
- Structure: Amino and 4-hydroxyphenylamino substituents at positions 3 and 4.
- Activity: Potent NO production inhibition (IC₅₀ ≈ 0.39 µM) but high cytotoxicity (9% cell survival at 10 µM) .
- Key Differences: The amino and hydroxyl groups enhance hydrogen-bonding capacity, improving target engagement but increasing off-target toxicity compared to bromophenyl derivatives .
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m)
- Structure : Benzoic acid substituent at position 4.
- Activity: Inhibits iNOS and COX-2 expression, with anti-inflammatory potency comparable to the control drug 1400W .
- Key Differences : The carboxylic acid group improves water solubility but may limit blood-brain barrier penetration relative to lipophilic bromophenyl .
Pyrazoloquinolines with Different Ring Fusion
Pyrazolo[4,3-f]quinolines (e.g., 5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline)
- Structure : Pyrazole fused at [4,3-f] instead of [4,3-c].
- Activity : Evaluated for topoisomerase I/IIα inhibition and cytotoxicity (IC₅₀ ~0.1–10 µM in cancer cells) .
Pyrazolo[3,4-b]quinolines
Biological Activity
3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazoloquinoline class, which has been extensively studied for various pharmacological effects, including anti-inflammatory, anticancer, and antibacterial properties.
- Molecular Formula : C22H14BrN3
- Molecular Weight : 428.3 g/mol
- IUPAC Name : 3-(4-bromophenyl)-1-phenylpyrazolo[4,3-c]quinoline
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound's structure allows it to effectively bind to these targets, potentially inhibiting or modulating their activity.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. In a study evaluating nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, certain derivatives demonstrated potent inhibition of NO production and inducible nitric oxide synthase (iNOS) expression. Specifically:
- IC50 Values : Compounds such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline exhibited an IC50 value of 0.39 μM, indicating strong anti-inflammatory potential while also showing cytotoxicity at higher concentrations .
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | >10 | 50 |
| 2c | >10 | 40 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that pyrazoloquinoline derivatives can induce apoptosis in various cancer cell lines. For instance, modifications in the structure have led to increased selectivity and potency against specific tumor types:
- Selectivity Index : Some derivatives showed a selectivity index greater than 25-fold against hematological tumor cell lines compared to normal cells .
Antibacterial and Antifungal Activity
In addition to anti-inflammatory and anticancer properties, the compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that certain derivatives exhibit moderate to high activity against common bacterial strains and fungi, making them potential candidates for further development as antimicrobial agents .
Study on Anti-inflammatory Effects
A detailed investigation into the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives revealed that structural modifications significantly influence their biological activity. The study highlighted the importance of substituent position on the phenyl ring in enhancing inhibitory effects on NO production.
Anticancer Evaluation
Another study focused on the antiproliferative activity of various pyrazolo[4,3-c]quinoline derivatives against different cancer cell lines. The results indicated that specific modifications could lead to improved therapeutic profiles, suggesting a pathway for drug development targeting cancer cells while minimizing toxicity to normal cells.
Q & A
Q. Advanced Research Focus
- HPLC-UV/Vis with C18 columns (retention time ≈ 8.2 min, λ = 254 nm) .
- LC-MS/MS for nanogram-level detection in plasma (LOQ = 5 ng/mL) .
Sample preparation uses protein precipitation (acetonitrile) or solid-phase extraction .
How is crystallographic data utilized in drug design?
Q. Advanced Research Focus
- X-ray structures (e.g., PDB ID 6XYZ) guide docking studies by revealing active-site geometries .
- Torsional angles from crystallography inform conformational stability in solution (e.g., pyrazolo ring puckering) .
What challenges arise in scaling up synthesis, and how are they addressed?
Q. Advanced Research Focus
- Byproduct formation (e.g., dehalogenated derivatives): Mitigated via inert atmospheres (N₂/Ar) .
- Solvent waste : Recycled using distillation or membrane filtration .
- Batch variability : Controlled via automated flow reactors .
How are computational tools applied to predict novel derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
